4-Methyl-2-phenylquinoline-3-carboxylic acid
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Overview
Description
4-Methyl-2-phenylquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylquinoline-3-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation steps. One common method involves the use of 2-phenylquinoline-3-carboxylic acid as a starting material, which is then methylated at the 4-position using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Methyl-2-phenylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenylquinoline-4-carboxylic acid: This compound has a similar structure but differs in the position of the methyl and carboxylic acid groups.
2-Phenylquinoline-3-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methylquinoline-3-carboxylic acid: Lacks the phenyl group at the 2-position.
Uniqueness
4-Methyl-2-phenylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-methyl-2-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-13-9-5-6-10-14(13)18-16(15(11)17(19)20)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) |
InChI Key |
IXAYFXYPXZMKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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